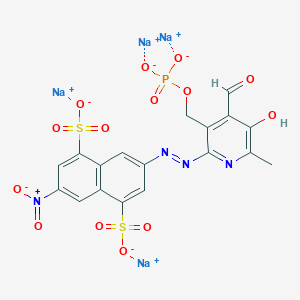
PPNDS (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPNDS (tetrasodium) involves the reaction of pyridoxal-5’-phosphate with 2-naphthylazo-6’-nitro-4’,8’-disulfonate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of PPNDS (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is usually produced in solid form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
PPNDS (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of PPNDS (tetrasodium).
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of PPNDS (tetrasodium), while substitution reactions can result in compounds with altered functional groups .
Scientific Research Applications
PPNDS (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition and receptor antagonism.
Biology: The compound is used to study the effects of enzyme inhibition and receptor antagonism in biological systems, particularly in Paramecium.
Medicine: PPNDS (tetrasodium) is used in research related to enzyme inhibition and its potential therapeutic applications in diseases involving meprin β and ADAM10 enzymes.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting specific enzymes and receptors .
Mechanism of Action
PPNDS (tetrasodium) exerts its effects by selectively and competitively inhibiting meprin β and ADAM10 enzymes. It also acts as a potent antagonist of the P2X1 receptor and an agonist for the ATP receptor in Paramecium. The compound binds to specific sites on these enzymes and receptors, preventing their normal function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridoxal phosphate-6-azophenyl-2′,5′-disulfonic acid (PPADS)
- Pyridoxal-5’-phosphate-6-(2’-naphthylazo-6’-nitro-4’,8’-disulfonate) (PPNDS)
Uniqueness
PPNDS (tetrasodium) is unique due to its selective and competitive inhibition of meprin β and ADAM10 enzymes, as well as its dual role as a P2X1 receptor antagonist and ATP receptor agonist. This combination of properties makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C18H11N4Na4O14PS2 |
|---|---|
Molecular Weight |
694.4 g/mol |
IUPAC Name |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


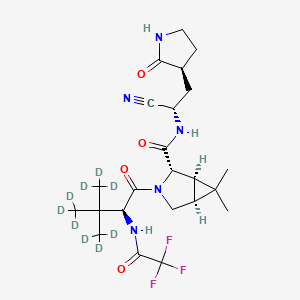
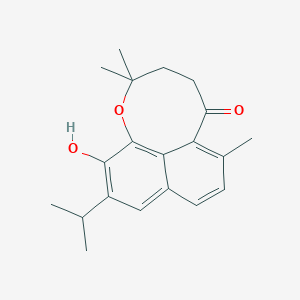



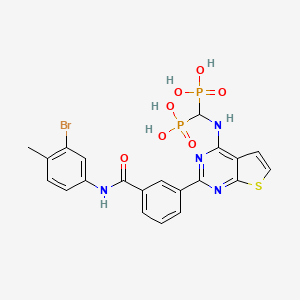

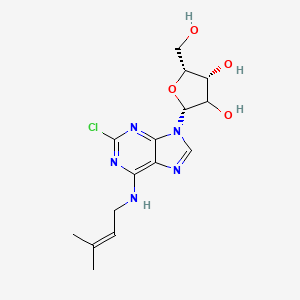

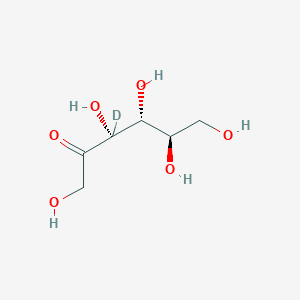


![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
